![molecular formula C18H13BrN4OS B2934920 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111982-48-9](/img/structure/B2934920.png)
3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
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Description
3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Corrosion Inhibition
One study focused on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The derivatives were found to be effective in protecting mild steel against corrosion, likely due to the formation of a protective layer on the steel surface. The study utilized electrochemical and surface analysis techniques to confirm the inhibition efficiency and the nature of the protective layer (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal potentials of 1,3,4-oxadiazole derivatives. For instance, compounds synthesized from 1,3,4-oxadiazole were reported to exhibit significant antifungal activity against a range of fungi, surpassing the efficacy of reference drugs in some cases (Kamble, Latthe, & Badami, 2007). Another study synthesized novel triazol derivatives with observed antimicrobial activities, suggesting the potential of 1,3,4-oxadiazole frameworks in developing new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Anticancer and Apoptosis Induction
Research into the anticancer properties of 1,3,4-oxadiazole derivatives has shown promising results. One derivative was found to induce apoptosis in breast and colorectal cancer cell lines, with the mechanism of action involving cell cycle arrest followed by apoptosis induction. This finding suggests the potential application of these compounds as anticancer agents with specific activity profiles (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Antiviral Activity
The antiviral potential of 1,3,4-oxadiazole derivatives was explored in the context of Dengue and Junin virus infections. A specific compound was capable of inhibiting the replication of both viruses in vitro at concentrations significantly lower than the cytotoxic concentration, indicating its potential as an antiviral agent (Barradas, Errea, D'Accorso, Sepúlveda, Talarico, & Damonte, 2008).
properties
IUPAC Name |
3-(3-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4OS/c19-14-6-4-5-13(11-14)17-21-16(24-22-17)12-25-18-20-9-10-23(18)15-7-2-1-3-8-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNKNWLWKACJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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